molecular formula C10H7Br2NO B1504322 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole CAS No. 5300-99-2

5-(Bromomethyl)-3-(4-bromophenyl)isoxazole

Cat. No.: B1504322
CAS No.: 5300-99-2
M. Wt: 316.98 g/mol
InChI Key: SLWCENOBHUXOFJ-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-(4-bromophenyl)isoxazole is a brominated organic compound belonging to the isoxazole class. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of bromine atoms at the 5-position of the isoxazole ring and the 4-position of the phenyl ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-(4-bromophenyl)isoxazole and a bromomethylating agent.

  • Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as sodium hydride (NaH), and a suitable solvent like dimethylformamide (DMF).

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The bromomethyl group can be oxidized to a carboxylic acid derivative.

  • Reduction: The bromine atoms can be reduced to hydrogen atoms, resulting in the formation of a hydroxyl group.

  • Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: 5-(Carboxymethyl)-3-(4-bromophenyl)isoxazole.

  • Reduction: 5-(Hydroxymethyl)-3-(4-bromophenyl)isoxazole.

  • Substitution: 5-(Alkyl/aryl)-3-(4-bromophenyl)isoxazole.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of brominated compounds with biological systems. Medicine: Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole exerts its effects involves its interaction with specific molecular targets. The bromine atoms enhance the compound's reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-(Bromomethyl)-2-(4-bromophenyl)isoxazole

  • 3-(Bromomethyl)-5-(4-bromophenyl)isoxazole

  • 4-(Bromomethyl)-2-(4-bromophenyl)isoxazole

Uniqueness: Compared to its analogs, 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole has a unique positioning of the bromomethyl group, which influences its reactivity and biological activity.

This compound's versatility and reactivity make it a valuable tool in scientific research and industrial applications. Its unique structure and properties set it apart from similar compounds, making it a subject of ongoing research and development.

Properties

IUPAC Name

5-(bromomethyl)-3-(4-bromophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2NO/c11-6-9-5-10(13-14-9)7-1-3-8(12)4-2-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWCENOBHUXOFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697823
Record name 5-(Bromomethyl)-3-(4-bromophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5300-99-2
Record name 5-(Bromomethyl)-3-(4-bromophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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